N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
Description
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative incorporating a pyrazole core, a cyclopropyl-hydroxyethyl substituent, and a thiophene moiety. This compound exemplifies a hybrid structure designed to leverage the pharmacological properties of sulfonamides (antibacterial, enzyme inhibition) while enhancing solubility and metabolic stability through the cyclopropyl and thiophene groups.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S2/c1-16-8-11(7-14-16)21(18,19)15-9-13(17,10-4-5-10)12-3-2-6-20-12/h2-3,6-8,10,15,17H,4-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULAQPMEFCSPED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(C2CC2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:
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Formation of the Cyclopropyl Intermediate: : The initial step often involves the preparation of a cyclopropyl intermediate through a cyclopropanation reaction. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents in the presence of a suitable catalyst.
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Thiophene Functionalization: : The thiophene ring is introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
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Pyrazole Formation: : The pyrazole ring is synthesized through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, followed by cyclization.
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Sulfonamide Introduction: : The final step involves the sulfonation of the pyrazole ring using a sulfonyl chloride reagent under basic conditions to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
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Reduction: : Reduction reactions can be performed on the sulfonamide group using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, where nucleophiles such as amines or alcohols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Various nucleophiles (amines, alcohols), often under basic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted sulfonamides
Scientific Research Applications
Chemistry
In chemistry, N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its sulfonamide group is known to interact with various biological targets, making it useful in the design of enzyme inhibitors and other bioactive molecules.
Medicine
In medicine, the compound’s potential as a drug candidate is explored due to its ability to interact with specific molecular targets. It may be investigated for its therapeutic effects in treating diseases such as cancer, inflammation, and infectious diseases.
Industry
In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced stability, reactivity, or other desirable characteristics.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to form strong hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. The compound’s cyclopropyl and thiophene groups may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural and functional group similarities with several classes of sulfonamides, quinolones, and heterocyclic derivatives. Below is a detailed comparison:
Sulfonamide Derivatives
- Compound 5 from : (E)-4-(2-(3-Methyl-5-oxo-1-(pyridin-2-yl)-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-N-(pyrimidin-2-yl)benzenesulfonamide
- Structural Differences : Replaces the cyclopropyl-hydroxyethyl-thiophene group with a pyridine-pyrazolone-hydrazinyl linker.
- Functional Similarities : Both contain sulfonamide and pyrazole moieties, which are critical for hydrogen bonding and enzyme inhibition.
- Research Findings : Compound 5 demonstrated enhanced crystallinity and stability due to π-stacking interactions (Hirshfeld analysis), suggesting the target compound’s pyrazole-thiophene system may similarly stabilize via aromatic interactions .
Thiophene-Containing Quinolones
- N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl] Piperazinyl Quinolones (): Structural Differences: Features a quinolone core instead of pyrazole-sulfonamide but shares the thiophene group. Functional Similarities: The thiophene moiety contributes to lipophilicity and bacterial membrane penetration. Research Findings: These derivatives showed potent antibacterial activity (MIC: 0.25–4 µg/mL against S. aureus and E. coli), suggesting the target compound’s thiophene group could enhance antimicrobial efficacy .
Sulfonate and Amine Oxide Derivatives ():
- (S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate: Structural Differences: Uses a tetrahydronaphthalene-sulfonate backbone instead of pyrazole-sulfonamide. Functional Similarities: The thiophen-2-yl-ethylamine group may mimic the target compound’s hydroxyethyl-thiophene substituent, influencing receptor binding.
Comparative Data Table
Key Research Findings and Implications
- Structural Insights : The thiophene and pyrazole groups in the target compound may synergize to improve solubility and target binding compared to simpler sulfonamides .
- Antibacterial Potential: Analogous thiophene-containing quinolones () show low MIC values, suggesting the target compound could be optimized for similar efficacy.
Q & A
Basic Research Questions
Q. What are the critical steps and analytical methods for synthesizing N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide?
- Methodological Answer : Synthesis involves multi-step reactions with strict control of temperature, pH, and solvent selection (e.g., polar aprotic solvents for sulfonamide coupling). Key intermediates are purified via recrystallization or column chromatography. Structural confirmation at each stage requires NMR spectroscopy (¹H/¹³C) for functional group analysis and HPLC (>95% purity validation). For example, cyclopropyl and thiophene moieties are introduced via nucleophilic substitution, requiring anhydrous conditions .
Q. How is the molecular structure of this compound validated, and what structural features influence its reactivity?
- Methodological Answer : X-ray crystallography (if crystals are obtainable) or computational modeling (DFT calculations) resolves stereochemistry. Key structural data include bond angles at the cyclopropane ring (strained ~60° angles) and hydrogen-bonding interactions between the sulfonamide group and hydroxyl/thiophene moieties. These features impact solubility and electrophilic substitution reactivity at the thiophene ring .
Q. What preliminary biological activities have been observed in structurally related sulfonamide-pyrazole compounds?
- Methodological Answer : Analogues with similar sulfonamide-heterocycle scaffolds exhibit antibacterial activity (MIC ≤ 8 µg/mL against S. aureus) and anti-inflammatory effects (COX-2 inhibition via molecular docking). Bioassays for this compound should follow standardized protocols (e.g., broth microdilution for antimicrobial testing) with positive controls like ciprofloxacin .
Advanced Research Questions
Q. How can reaction yields be optimized for the introduction of the cyclopropyl group during synthesis?
- Methodological Answer : Computational reaction path searches (using software like GRRM) identify low-energy transition states. Experimental optimization via DoE (Design of Experiments) evaluates factors like temperature (60–100°C), catalyst loading (e.g., Pd(OAc)₂), and solvent polarity. Response surface methodology (RSM) models predict optimal conditions, reducing trial-and-error approaches .
Q. How do conflicting spectral data (e.g., NMR shifts) for intermediates arise, and how are they resolved?
- Methodological Answer : Discrepancies in NMR peaks may stem from tautomerism (e.g., pyrazole ring proton exchange) or diastereomer formation. Use 2D NMR techniques (COSY, HSQC) to assign signals unambiguously. For diastereomers, chiral HPLC or Mosher ester analysis resolves enantiomeric excess .
Q. What computational strategies predict the compound’s pharmacokinetic properties and target interactions?
- Methodological Answer : Molecular dynamics simulations (AMBER/CHARMM force fields) model membrane permeability (logP ~2.5 predicted via ChemAxon). Quantum mechanical calculations (e.g., Gaussian09) assess binding affinity to targets like DHFR or kinases. ADMET predictions (SwissADME) guide lead optimization, prioritizing low hepatotoxicity and CYP450 inhibition .
Q. How can structural modifications enhance selectivity for a specific biological target?
- Methodological Answer : SAR studies systematically vary substituents (e.g., replacing cyclopropyl with fluorinated groups) and measure effects on IC₅₀. For example, adding electron-withdrawing groups to the thiophene ring increases electrophilicity, improving kinase inhibition. Use fragment-based drug design (FBDD) to map critical pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
